molecular formula C10H16O3 B15293447 octahydro-1H-2-benzopyran-6-carboxylicacid,Mixtureofdiastereomers

octahydro-1H-2-benzopyran-6-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B15293447
M. Wt: 184.23 g/mol
InChI Key: DEFJLPDMTHTOKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydro-1H-2-benzopyran-6-carboxylic acid, Mixture of diastereomers: is a chemical compound with the molecular formula C10H16O3 and a molecular weight of 184.24 g/mol . This compound is also known by its IUPAC name, octahydro-1H-isochromene-6-carboxylic acid . It is a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-1H-2-benzopyran-6-carboxylic acid typically involves the hydrogenation of 1H-2-benzopyran-6-carboxylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octahydro-1H-2-benzopyran-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, octahydro-1H-2-benzopyran-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of stereoisomerism on biological activity. It helps in understanding how different stereoisomers interact with biological targets .

Medicine: In medicine, octahydro-1H-2-benzopyran-6-carboxylic acid derivatives are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of octahydro-1H-2-benzopyran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being used .

Comparison with Similar Compounds

Uniqueness: Octahydro-1H-2-benzopyran-6-carboxylic acid is unique due to its specific stereochemistry and the presence of multiple diastereomers. This mixture of diastereomers can exhibit distinct physical and chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-1H-isochromene-6-carboxylic acid

InChI

InChI=1S/C10H16O3/c11-10(12)8-1-2-9-6-13-4-3-7(9)5-8/h7-9H,1-6H2,(H,11,12)

InChI Key

DEFJLPDMTHTOKK-UHFFFAOYSA-N

Canonical SMILES

C1CC2COCCC2CC1C(=O)O

Origin of Product

United States

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